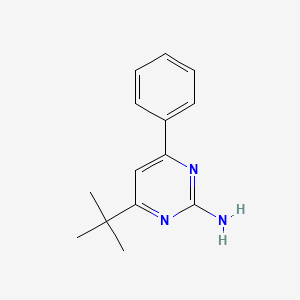![molecular formula C17H13NO2S B1275347 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383142-93-6](/img/structure/B1275347.png)
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a benzyloxyphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxyphenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The benzyloxyphenyl group can be introduced through a substitution reaction, and the aldehyde group is typically added via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
化学反応の分析
Types of Reactions
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products
Oxidation: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.
Reduction: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
科学的研究の応用
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism of action of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aldehyde group can form interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-[2-(Benzyloxy)phenyl]-1,3-thiazole: Lacks the aldehyde group, which may affect its reactivity and applications.
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol:
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the benzyloxyphenyl group and the aldehyde functional group, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABSIJRGOWDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=N3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
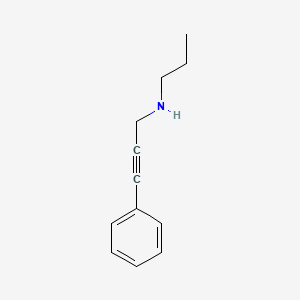
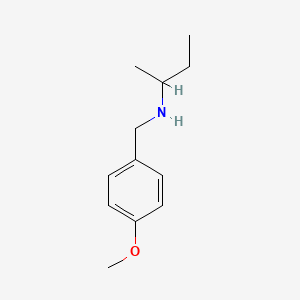

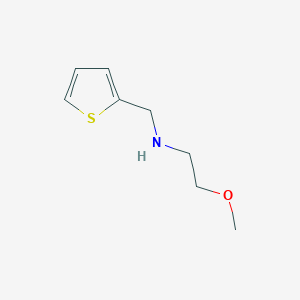
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)
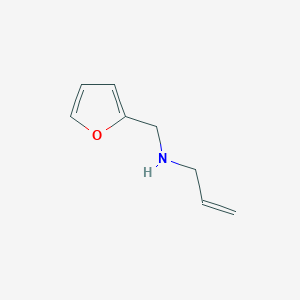






![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
